molecular formula C10H17N3O2 B13491444 3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No.: B13491444
M. Wt: 211.26 g/mol
InChI Key: JJPYFFQXUNPLJY-UHFFFAOYSA-N
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Description

3-(3-(Tetrahydro-2H-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a tetrahydro-2H-pyran-3-yl group and a propan-1-amine side chain. The oxadiazole ring is a five-membered aromatic heterocycle known for its metabolic stability and role in medicinal chemistry as a bioisostere for ester or amide groups .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

3-[3-(oxan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

InChI

InChI=1S/C10H17N3O2/c11-5-1-4-9-12-10(13-15-9)8-3-2-6-14-7-8/h8H,1-7,11H2

InChI Key

JJPYFFQXUNPLJY-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=NOC(=N2)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the tetrahydropyran group. One common method involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The tetrahydropyran group can be introduced via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(3-(Tetrahydro-2H-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can be compared to analogs with variations in the oxadiazole substituents, linker chains, or amine groups. Below is a detailed analysis:

Substituent Variations on the Oxadiazole Ring

Compound Name Substituent on Oxadiazole Key Properties/Applications Reference
3-(3-(Tetrahydro-2H-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Tetrahydro-2H-pyran-3-yl Improved solubility due to ether oxygen; potential CNS applications
SLF1081851 (3-(3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine) 4-Decylphenyl High lipophilicity; studied as an S1P transport inhibitor
3-(3-(6-Fluoropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide 6-Fluoropyridin-3-yl + carbazole CB2 receptor selectivity; radiolabeling studies
3-(Methylsulfanyl)-1-[3-(pyridin-2-ylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine Pyridin-2-ylmethyl + methylsulfanyl Enhanced membrane permeability; sulfur’s electron-rich nature
  • Key Insights: The tetrahydro-2H-pyran substituent in the target compound likely improves aqueous solubility compared to hydrophobic groups like 4-decylphenyl (SLF1081851) . Fluorinated pyridinyl or bromophenyl substituents (e.g., compounds in ) enhance binding affinity to receptors like CB2 but may reduce metabolic stability.

Modifications in the Linker and Amine Group

Compound Name Linker Chain Amine Group Reference
Target compound Propan-1-amine Primary amine
[2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)propan-2-amine] Propan-2-amine Tertiary amine (trifluoromethyl)
N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Propan-1-amine + pyrazole Secondary amine; pyrazole enhances H-bonding
  • Key Insights :
    • Primary amines (as in the target compound) are more reactive in forming salts or conjugates, whereas tertiary amines (e.g., trifluoromethyl-substituted ) offer metabolic resistance.
    • Pyrazole-containing analogs () may exhibit improved target engagement due to additional hydrogen-bonding interactions.

Biological Activity

3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds containing the oxadiazole ring. For instance, oxadiazole derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the tetrahydro-pyran structure may enhance these effects by improving the compound's lipophilicity and membrane penetration.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit anticancer properties through various mechanisms. For example, compounds similar to 3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine have been shown to induce apoptosis in cancer cell lines by activating caspase pathways . A study demonstrated that specific oxadiazole derivatives had IC50_{50} values comparable to established chemotherapeutics like doxorubicin .

Neuroprotective Effects

The neuroprotective potential of similar compounds has been investigated in models of neurodegeneration. Some derivatives have been reported to exhibit anticonvulsant activity, suggesting a role in modulating neurotransmitter systems . The tetrahydro-pyran moiety may contribute to these effects by mimicking natural neuroprotective agents.

The biological activity of 3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole rings often act as enzyme inhibitors. For example, they may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Induction of Apoptosis : Many bioactive compounds induce programmed cell death in cancer cells through mitochondrial pathways or by activating death receptors.
  • Modulation of Ion Channels : Some studies suggest that these compounds can affect ion channel activity, which is crucial for neuronal signaling and may explain their anticonvulsant properties.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated significant activity against Staphylococcus aureus with MIC values in the low micromolar range .
Anticancer Research Showed that oxadiazole derivatives induced apoptosis in cancer cell lines with IC50_{50} values comparable to doxorubicin .
Neuroprotective Effects Compounds exhibited anticonvulsant properties in animal models, indicating potential for treating epilepsy .

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